3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide
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Overview
Description
3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Pyrazolo[1,5-a]pyrimidine and Related Derivatives : A study focused on synthesizing various derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, showcasing the chemical versatility and potential for creating compounds with moderate antimicrobial activities (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). This demonstrates the applicability of similar compounds in synthesizing new molecules with potential biological activities.
Bioassay Studies of Substituted-N-(5-cyanopyrimidin-4yl)benzamides : Another research investigated the antimicrobial and antioxidant activities of substituted-N-(5-cyanopyrimidin-4-yl)benzamide derivatives, emphasizing the compound's role in developing new antimicrobial agents (Lavanya, Vani, Vasu, Suresh, Rani, & Rao, 2010).
Synthesis and Chemical Properties
Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester provides insight into the chemical synthesis and structural analysis of pyrimidine derivatives, which could be relevant for understanding the properties of similar compounds (Ji, 2006).
Utility in Heterocyclic Synthesis : A study demonstrated the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the synthetic utility of compounds with related functional groups in creating a variety of heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target the cox-2 enzyme , which plays a crucial role in inflammation and pain.
Mode of Action
It’s likely that it interacts with its target enzyme, possibly inhibiting its function, leading to a decrease in the production of certain molecules involved in inflammation and pain .
Biochemical Pathways
Given its potential target, it may impact the prostaglandin synthesis pathway, which is involved in inflammation and pain .
Result of Action
If it indeed targets the cox-2 enzyme, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
properties
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-10-7-14(20(2)3)19-13(18-10)9-17-15(21)11-5-4-6-12(16)8-11/h4-8H,9H2,1-3H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGBJRWONKRUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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